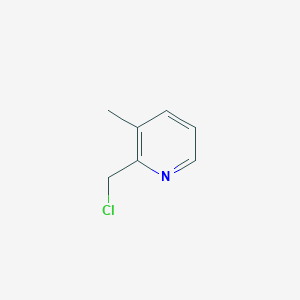

2-(Chloromethyl)-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQHBXNPVQOISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516694 | |

| Record name | 2-(Chloromethyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-43-9 | |

| Record name | 2-(Chloromethyl)-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)-3-methylpyridine physical properties

An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)-3-methylpyridine

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound and its commonly used hydrochloride salt. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data with field-proven experimental methodologies. The guide emphasizes the causal relationships behind experimental procedures, ensuring both technical accuracy and practical applicability. All data and protocols are substantiated with citations from authoritative sources to uphold the highest standards of scientific integrity.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive chloromethyl group and a pyridine core, makes it a key intermediate in the preparation of a wide range of pharmaceutical compounds and other specialty chemicals. A thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for its safe handling, effective use in reactions, and the development of robust purification and isolation protocols. Properties such as melting point, boiling point, and solubility dictate choices in reaction solvents, temperature control, extraction procedures, and storage conditions. This guide provides the foundational data and experimental context necessary for leveraging this versatile reagent with precision and safety.

Molecular Identity and Structure

The unambiguous identification of a chemical reagent is the cornerstone of reproducible science. This compound is an organohalide consisting of a pyridine ring substituted with a methyl group at the 3-position and a chloromethyl group at the 2-position.[1] It is frequently handled and stored as its hydrochloride salt to enhance stability.

Caption: Molecular structure of this compound.

Core Physical Properties: A Comparative Summary

Quantitative physical data is essential for experimental design. The following table summarizes the key physical properties of this compound and its hydrochloride salt, compiled from various authoritative sources.

| Property | This compound | This compound HCl | Source(s) |

| CAS Number | 54137-33-0 | 4370-22-3 | [2] |

| Molecular Formula | C₇H₈ClN | C₇H₈ClN · HCl (C₇H₉Cl₂N) | [2] |

| Molecular Weight | 141.60 g/mol | 178.06 g/mol | [2] |

| Physical Form | Data not widely available; likely a liquid or low-melting solid | White to Yellow Solid | [2] |

| Melting Point | Not specified | 159 °C | [3] |

| Boiling Point | Not specified | Not applicable (decomposes) | |

| Solubility | Insoluble in water; soluble in organic solvents (predicted) | Soluble in water | [4] |

In-Depth Analysis of Key Physical Properties

Physical State and Appearance

The hydrochloride salt of this compound is consistently described as a white to yellow solid at standard temperature and pressure.[2] This solid nature is advantageous for handling, weighing, and storage, as it typically reduces volatility and exposure risks compared to liquids.

Melting Point: A Criterion for Purity

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is sharp, occurring over a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. The reported melting point for this compound hydrochloride is 159°C.[3] Experimental determination of this value allows a researcher to quickly assess the purity of a sample before its use in a synthesis.

Solubility Profile: The Key to Reaction and Purification

Solubility is governed by the principle of "like dissolves like," which relates the polarity of the solute and solvent.

-

This compound (Free Base): While specific data is sparse, the molecular structure suggests it is a relatively non-polar organic molecule. The hydrocarbon-like methyl group and the pyridine ring contribute to this character. It is predicted to be insoluble in water but soluble in common organic solvents like diethyl ether, dichloromethane, and toluene.

-

This compound HCl: As an ionic salt, the hydrochloride form is significantly more polar. The presence of a formal charge dramatically increases its affinity for polar solvents. It is known to be soluble in water.[4] This property is strategically exploited in extraction workflows. For instance, after a reaction, the pH of an organic solution can be lowered to protonate the pyridine nitrogen, rendering the compound water-soluble and allowing it to be extracted from the organic phase into an aqueous acid phase, separating it from non-basic impurities.

Self-Validating Experimental Protocols

The following protocols describe standard, reliable methods for determining the physical properties discussed. The causality behind each step is explained to provide a deeper understanding of the technique.

Workflow for Physical Property Determination

The logical flow for characterizing a compound involves a series of sequential tests, starting with the most fundamental properties.

Caption: Standard workflow for the physical characterization of a chemical sample.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a melting point range, which serves as both an identifier and a purity check.[5]

-

Causality: A pure substance has a well-defined crystal lattice that requires a specific amount of energy (temperature) to break down into a liquid. Impurities disrupt this lattice, lowering the energy required to melt and causing the process to occur over a wider temperature range.

Methodology:

-

Sample Preparation: Place a small amount of the dry, solid this compound HCl on a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[6]

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[7] Proper packing ensures uniform heat transfer.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus. Attach it to a thermometer if using a Thiele tube setup, ensuring the sample is aligned with the thermometer bulb.[6]

-

Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (159°C). Then, decrease the heating rate to 1-2°C per minute. Slow heating is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Observation and Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range T1-T2. A narrow range (e.g., 158-159°C) indicates high purity.

Protocol 2: Boiling Point Determination (for Liquids)

While not applicable to the solid hydrochloride salt, this protocol would be used for the free base if it is a liquid.

-

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9] At this point, the liquid has enough energy to undergo bulk transition into the gaseous phase.

Methodology:

-

Setup: Place a few milliliters of the liquid into a small test tube or fusion tube.[10]

-

Capillary Inversion: Take a melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down, submerged in the liquid.[11][12]

-

Heating: Attach the test tube to a thermometer and heat it in a Thiele tube or other heating bath.[9]

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the temperature approaches the boiling point, this stream will become rapid and continuous.[11] This indicates the vapor pressure is high.

-

Recording: Note the temperature when a rapid, continuous stream of bubbles emerges. This is the boiling point.[9] An alternative, more precise method is to remove the heat source once the rapid stream is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]

Protocol 3: Solubility Classification

This systematic approach determines the class of a compound based on its solubility in a series of solvents.[13][14]

-

Causality: Solubility depends on the ability of the solvent to overcome the intermolecular forces within the solute. Ionic compounds and those that can be converted to ionic salts (like amines in acid) dissolve in polar solvents like water. Non-polar compounds dissolve in non-polar organic solvents.

Methodology:

-

Water Solubility: Add ~25 mg of the compound to a small test tube containing 0.75 mL of deionized water. Shake vigorously.[14] If it dissolves, it is water-soluble. This compound HCl should be soluble.

-

Ether Solubility: If the compound is water-soluble, test its solubility in 0.75 mL of diethyl ether.[14] Highly polar salts are typically insoluble in non-polar ether.

-

Acid/Base Tests (for water-insoluble compounds): If a compound (like the free base) is insoluble in water, test its solubility sequentially in:

-

5% Aqueous HCl: Add 0.75 mL of 5% HCl. If it dissolves, it is a base (Class B), as the amine has been protonated to form a soluble salt.[13][14] this compound free base would fall into this category.

-

5% Aqueous NaOH: If insoluble in HCl, use a fresh sample and test with 5% NaOH. Solubility indicates an acidic compound.[13]

-

5% Aqueous NaHCO₃: If soluble in NaOH, use a fresh sample and test with 5% NaHCO₃. Solubility indicates a strong acid (like a carboxylic acid).[13]

-

Safety, Handling, and Storage

The physical properties of a substance directly inform its hazards and handling requirements. Safety Data Sheets (SDS) for this compound and its hydrochloride salt indicate that they are hazardous materials.

-

Hazards: The hydrochloride salt is classified as harmful if swallowed and causes severe skin burns and eye damage.[15][16] It is corrosive.[4]

-

Handling: Always use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18] Avoid breathing dust.[18] Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a dry, cool, and well-ventilated place.[16] Keep the container tightly closed. It is recommended to store under an inert atmosphere as the compound may be air-sensitive.[2][16]

Conclusion

This compound, particularly as its hydrochloride salt, is a key synthetic intermediate whose physical properties are well-defined. Its solid state, distinct melting point, and predictable solubility profile provide the necessary parameters for its effective and safe use in a research and development setting. By applying the standardized, self-validating experimental protocols outlined in this guide, scientists can confidently verify the identity and purity of their material, leading to more reliable and reproducible synthetic outcomes.

References

- Solubility test for Organic Compounds. (n.d.).

- experiment (1) determination of melting points. (2021).

- Melting point determination. (n.d.).

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Boiling Point of Organic Compounds. (2025). GeeksforGeeks.

- Determination of Melting Point. (n.d.). Clarion University.

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- This compound hydrochloride. (n.d.). BLD Pharmatech.

- 2-Chloro-3-Methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet. (2025). ChemicalBook.

- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.

- Determination of Boiling Point (B.P). (n.d.).

- DETERMINATION OF BOILING POINTS. (n.d.).

- 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. (n.d.). CAMEO Chemicals.

- Solubility of Organic Compounds. (2023).

- 2-Chloromethylpyridine. (n.d.). In Wikipedia.

- This compound hydrochloride. (n.d.). Chemical-Suppliers.com.

- 2-(Chloromethyl)pyridine hydrochloride SDS. (n.d.). GTI Laboratory Supplies.

- SAFETY DATA SHEET - 2-(Chloromethyl)pyridine hydrochloride. (2025). Fisher Scientific.

Sources

- 1. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 2. This compound hydrochloride | 4370-22-3 [sigmaaldrich.cn]

- 3. This compound hydrochloride | CAS 4370-22-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 16. fishersci.com [fishersci.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-3-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic methodologies for 2-(chloromethyl)-3-methylpyridine hydrochloride, a key intermediate in the pharmaceutical industry. This document delves into the chemical principles, reaction mechanisms, and practical considerations for its synthesis, primarily from 2,3-lutidine. Authored from the perspective of a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the rationale behind the selection of reagents and reaction conditions, ensuring a deep understanding of the process. It is designed to be a self-validating resource, grounded in authoritative references, to support researchers and professionals in drug development and chemical synthesis.

Introduction: Significance and Applications

This compound hydrochloride is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a reactive chloromethyl group and a pyridine core, makes it a versatile intermediate for the construction of more complex molecules. Notably, it is a key precursor in the industrial production of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. The synthesis of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries. This guide will focus on the most prevalent and efficient synthetic route, which commences with the readily available starting material, 2,3-lutidine.

The Primary Synthetic Pathway: From 2,3-Lutidine

The most established and industrially viable route to this compound hydrochloride involves a three-step sequence starting from 2,3-lutidine (2,3-dimethylpyridine). This pathway is favored due to its relatively high overall yield and the accessibility of the starting material. The sequence can be summarized as:

-

N-Oxidation: Conversion of 2,3-lutidine to 2,3-lutidine-N-oxide.

-

Rearrangement and Hydrolysis: Transformation of the N-oxide to 2-(hydroxymethyl)-3-methylpyridine.

-

Chlorination: Conversion of the hydroxymethyl intermediate to the final product, this compound hydrochloride.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow from 2,3-lutidine.

Step 1: N-Oxidation of 2,3-Lutidine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine to form 2,3-lutidine-N-oxide. This transformation is crucial as it activates the methyl group at the 2-position for the subsequent rearrangement reaction.

Causality of Experimental Choices:

-

Oxidizing Agent: A common and effective method for this N-oxidation is the use of hydrogen peroxide in the presence of an acid, typically acetic acid.[1][2] The acid protonates the pyridine nitrogen, making it more susceptible to oxidation. Another approach involves using a catalytic amount of ruthenium trichloride (RuCl₃) with oxygen, which can offer high yields under mild conditions.[3]

-

Reaction Conditions: The reaction with hydrogen peroxide and acetic acid is typically carried out at an elevated temperature, often in the range of 70-80°C, for several hours to ensure complete conversion.[1]

Experimental Protocol: N-Oxidation with Hydrogen Peroxide

-

To a reaction vessel, add 2,3-lutidine and glacial acetic acid in a molar ratio of approximately 1:1 to 1:1.1.

-

Heat the mixture to 70-80°C.

-

Slowly add hydrogen peroxide (e.g., 30% aqueous solution) to the mixture, maintaining the temperature. The molar ratio of 2,3-lutidine to hydrogen peroxide is typically in the range of 1:1.3 to 1:1.5.[1]

-

Maintain the reaction at 70-80°C for 10-14 hours, monitoring the progress by a suitable analytical technique such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing 2,3-lutidine-N-oxide can often be used directly in the next step after appropriate workup to remove excess reagents.

Step 2: Rearrangement and Hydrolysis to 2-(Hydroxymethyl)-3-methylpyridine

This step is a pivotal transformation where the N-oxide is rearranged to form an acetate ester intermediate, which is then hydrolyzed to yield 2-(hydroxymethyl)-3-methylpyridine.

Mechanism of Rearrangement:

The reaction of the N-oxide with acetic anhydride proceeds via a mechanism akin to the Boekelheide reaction. The acetic anhydride acylates the N-oxide oxygen, forming an N-acetoxy pyridinium species. A proton is then abstracted from the C2-methyl group, leading to a[4][4]-sigmatropic rearrangement. This rearrangement forms 2-acetoxymethyl-3-methylpyridine. Subsequent hydrolysis, typically under basic conditions, cleaves the ester to afford the desired 2-(hydroxymethyl)-3-methylpyridine.

Figure 2: Simplified mechanism of the rearrangement and hydrolysis step.

Experimental Protocol: Rearrangement and Hydrolysis

-

The crude 2,3-lutidine-N-oxide from the previous step is treated with an excess of glacial acetic acid or acetic anhydride.[1] The molar ratio of N-oxide to acetic acid/anhydride can range from 1:1.5 to 1:2.

-

The mixture is heated, often to reflux, for 2-3 hours to drive the rearrangement to completion.

-

After cooling, the excess acetic anhydride is removed, often by distillation under reduced pressure.

-

The resulting crude 2-acetoxymethyl-3-methylpyridine is then subjected to hydrolysis. This is typically achieved by adding a base, such as a 25% aqueous solution of sodium hydroxide or potassium hydroxide, and stirring until the ester is fully cleaved.[1]

-

The product, 2-(hydroxymethyl)-3-methylpyridine, can be extracted with an organic solvent and purified, for instance, by distillation.

Step 3: Chlorination to this compound hydrochloride

The final step is the conversion of the primary alcohol group of 2-(hydroxymethyl)-3-methylpyridine to a chloromethyl group. This is most commonly achieved using thionyl chloride (SOCl₂), which also conveniently forms the hydrochloride salt of the pyridine nitrogen in the same step.

Causality and Mechanism of Chlorination:

Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds through the formation of an intermediate alkyl chlorosulfite. In the absence of a base, this can collapse via an SNi (internal nucleophilic substitution) mechanism. However, the pyridine nitrogen in the substrate itself can act as a base, influencing the mechanism. The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The HCl generated protonates the pyridine nitrogen, forming the final hydrochloride salt.

Experimental Protocol: Chlorination with Thionyl Chloride

-

2-(Hydroxymethyl)-3-methylpyridine is dissolved in a suitable inert solvent, such as dichloromethane or chloroform.

-

The solution is cooled, typically to 0°C, in an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution. A molar excess of thionyl chloride is generally used, with a mass ratio of the alcohol to thionyl chloride often around 1:1.1 to 1:1.3.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed for a period (e.g., 1 hour) to ensure the reaction goes to completion.[5]

-

The excess thionyl chloride and solvent are removed under vacuum.

-

The resulting solid residue is the crude this compound hydrochloride.

Purification of the Final Product:

The crude product can be purified by recrystallization from a suitable solvent system. Isopropanol is a commonly cited solvent for this purpose.[6] Another method involves dissolving the residue in a solvent like acetone, followed by filtration to collect the precipitated product.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound hydrochloride. Note that yields can vary based on the scale and specific conditions of the reaction.

| Step | Reactants | Molar/Mass Ratio | Temperature | Time | Typical Yield | Reference |

| N-Oxidation | 2,3-Lutidine : Acetic Acid : H₂O₂ | 1 : 1-1.1 : 1.3-1.5 | 70-80°C | 10-14 h | High | [1] |

| Rearrangement | N-Oxide : Acetic Anhydride | 1 : 1.5-2 | Reflux | 2-3 h | - | [1] |

| Chlorination | Alcohol : Thionyl Chloride | 1 : 1.1-1.3 (molar) | 0°C to Reflux | 1-2 h | ~80-90% | [1] |

Alternative Chlorinating Agents

While thionyl chloride is the most common reagent for the final chlorination step, other reagents can also be employed.

-

Phosphoryl Chloride (POCl₃): This reagent is also effective for chlorinating alcohols, particularly in the presence of a base like pyridine. It is a strong dehydrating agent and is commonly used for chlorinating nitrogen heterocycles.

-

Triphosgene (bis(trichloromethyl) carbonate): Triphosgene is a solid, safer alternative to phosgene gas. In the presence of a base like pyridine, it can effectively convert alcohols to alkyl chlorides under mild conditions.[8]

The choice of chlorinating agent may depend on factors such as substrate compatibility, desired reaction conditions, safety considerations, and cost.

Characterization of the Final Product

The identity and purity of the synthesized this compound hydrochloride can be confirmed by various analytical techniques.

-

Melting Point: The reported melting point is approximately 159°C (from isopropanol).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the methyl (-CH₃) group protons.

-

¹³C NMR: The spectrum will display distinct signals for each of the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the compound.

Safety and Industrial Considerations

Safety Precautions:

-

Thionyl Chloride: This is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (SO₂ and HCl).[9][10][11] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[10] Emergency eyewash and shower facilities should be readily available.[10]

-

Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can be corrosive.

-

Solvents: Many of the organic solvents used are flammable and may have associated health risks.

Industrial Scale-Up and Process Optimization:

For industrial-scale production, process optimization is key to improving efficiency, reducing costs, and ensuring safety.[2] Key considerations include:

-

"One-Pot" Procedures: Combining multiple steps without isolating intermediates can significantly improve productivity and reduce solvent usage.[2]

-

Waste Management: The synthesis generates acidic and potentially hazardous waste streams that must be neutralized and disposed of in accordance with environmental regulations.

-

Reagent Recovery: Developing methods to recover and reuse excess reagents, such as phosphorus oxychloride, can improve the economic and environmental profile of the synthesis.[12]

-

Green Chemistry Approaches: Evaluating alternative, less hazardous reagents and solvents, and optimizing reaction conditions to minimize energy consumption and waste generation are important aspects of modern chemical manufacturing.[2][3]

Conclusion

The synthesis of this compound hydrochloride from 2,3-lutidine is a well-established and robust process that is central to the production of important pharmaceuticals. A thorough understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides a foundational framework for researchers and professionals, empowering them with the technical knowledge to not only replicate but also potentially innovate upon these established methods.

References

-

Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. Available at: [Link]

- US Patent 6,245,913 B1. Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.

-

This compound hydrochloride | CAS 4370-22-3. Chemical-Suppliers.com. Available at: [Link]

- US Patent 3,227,724 A. Process for preparing 2-methyl-3-hydroxypyridines. Google Patents.

- DE Patent 1,204,231 B. Process for the preparation of 2-chloromethyl-pyridines or -quinolines. Google Patents.

- CN Patent 106,083,705 A. The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. Google Patents.

-

Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). Available at: [Link]

- CN Patent 111,056,992 A. Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.

- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). RASĀYAN J. Chem., 17(4).

- US Patent 4,672,125 A. Chlorination of β-methylpyridine compounds. Google Patents.

- CN Patent 101,648,907 A. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.

- CN Patent 105,085,377 A. Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.

- CN Patent 102,304,083 A. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.

-

Villalpando, A., Ayala, C. E., Watson, C. B., & Kartika, R. (2013). Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. The Journal of organic chemistry, 78(8), 3989–3996. Available at: [Link]

-

Standard Operating Procedures for Thionyl Chloride. (2013). Available at: [Link]

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. Available at: [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. Available at: [Link]

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto, Department of Chemistry. Available at: [Link]

-

Triphosgene–pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. Chemical Communications. Available at: [Link]

- US Patent 2,663,711 A. Process for the preparation of pyridine alcohols from pyridine n-oxides. Google Patents.

- CN Patent 114,455,557 A. Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Google Patents.

-

HAZARD SUMMARY: THIONYL CHLORIDE. New Jersey Department of Health. Available at: [Link]

-

Phosphoryl chloride. Wikipedia. Available at: [Link]

-

Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules. Available at: [Link]

-

Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. ResearchGate. Available at: [Link]

-

THIONYL CHLORIDE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]

-

Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. Available at: [Link]

-

Preparation of POCl3. BYJU'S. Available at: [Link]

-

3-Methylpyridine. Wikipedia. Available at: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters. Available at: [Link]

-

3-Hydroxy-2-hydroxymethyl-6-methylpyridine. PubChem. Available at: [Link]

Sources

- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 4. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 5. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drexel.edu [drexel.edu]

- 10. nj.gov [nj.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]

2-(Chloromethyl)-3-methylpyridine solubility data

An In-depth Technical Guide Topic: 2-(Chloromethyl)-3-methylpyridine Solubility Profile

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in synthetic chemistry. Due to the limited availability of direct quantitative solubility data for the free base (CAS 4377-43-9), this document focuses primarily on its more stable and commonly used hydrochloride salt, this compound hydrochloride (CAS 4370-22-3). We synthesize available data, provide a theoretical framework for its solubility behavior, and present a detailed, field-proven experimental protocol for its precise determination. This guide is designed to equip researchers with the necessary knowledge to effectively handle this compound in various solvent systems, ensuring procedural success in synthesis, purification, and formulation.

Introduction: The Role of a Versatile Pyridine Intermediate

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with many exhibiting a wide range of biological activities.[1] this compound, particularly in its hydrochloride salt form, serves as a critical electrophilic building block for introducing the 3-methyl-2-pyridinylmethyl moiety into target molecules. This structural motif is integral to various pharmacologically active compounds.

Understanding the solubility of this intermediate is paramount for several reasons:

-

Reaction Kinetics: The rate and success of a chemical reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.

-

Purification: Processes such as crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.

-

Formulation & Dosing: For compounds intended for biological screening, solubility in aqueous and organic media (like DMSO) is a critical parameter.

This guide provides the theoretical and practical foundation for navigating the solubility challenges associated with this compound.

Chemical Identity and Physicochemical Properties

The distinction between the free base and its hydrochloride salt is critical for understanding its properties. The hydrochloride salt is generally a more stable, solid material, making it easier to handle and weigh, while the free base may be less stable.

| Property | This compound (Free Base) | This compound Hydrochloride (Salt) |

| CAS Number | 4377-43-9[2] | 4370-22-3 |

| Molecular Formula | C₇H₈ClN[2] | C₇H₉Cl₂N |

| Molecular Weight | 141.60 g/mol [2] | 178.06 g/mol [3] |

| Physical Form | - | White to Yellow Solid |

| Melting Point | Not widely reported | 159°C (recrystallized from isopropanol)[3][4] |

| Storage | - | Inert atmosphere, 2-8°C |

Theoretical Framework of Solubility

The solubility of this compound and its hydrochloride salt is governed by fundamental physicochemical principles.

-

Polarity: Pyridine is a polar, aprotic molecule, miscible with a wide range of solvents from water to hexane.[5] The presence of a chlorine atom and a methyl group on the pyridine ring of the target compound modifies its polarity.

-

"Like Dissolves Like": The compound is expected to show higher solubility in polar organic solvents.

-

Impact of Salt Formation: Converting the basic pyridine nitrogen to a pyridinium hydrochloride salt dramatically increases its polarity. This typically enhances solubility in polar protic solvents like water and alcohols, as the salt can engage in stronger ion-dipole interactions. This is a common strategy to improve the aqueous solubility of pyridine-containing compounds.[6]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

pH: The solubility of the free base in aqueous systems will be highly pH-dependent. In acidic conditions (pH < pKa of the pyridine nitrogen), the compound will protonate to form the more soluble cationic species.

Known Solubility Profile of Related Analogs

| Solvent | Solubility of 2-(Chloromethyl)pyridine hydrochloride | Expected Behavior for this compound HCl |

| Water | ≥10 g/100 mL at 22°C (Highly Soluble)[7] | High solubility is expected due to the polar hydrochloride salt form. |

| DMSO | Freely Soluble[7]; 50 mg/mL (requires ultrasound)[8] | High solubility is expected. |

| Ethanol | Freely Soluble[7] | Good solubility is expected. |

| Methanol | Freely Soluble[7] | Good solubility is expected. |

| Corn Oil | ≥ 2.5 mg/mL (in a 10% DMSO/90% Corn Oil system)[8] | Limited solubility in non-polar systems is likely. |

The additional methyl group in this compound hydrochloride will slightly increase its lipophilicity compared to the analog, which may marginally decrease its aqueous solubility but could enhance solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

To address the data gap, a robust and self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal shake-flask method workflow.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess of this compound hydrochloride (e.g., ~10 mg, accurately weighed) to a 2 mL glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vial and place it in an incubator shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any remaining microscopic particles.

-

Dilution: Immediately perform a precise serial dilution of the filtrate into a suitable diluent (often the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve of the compound must be prepared to ensure accurate quantification.

Factors Influencing Experimental Results

-

Compound Purity: Impurities can significantly alter the measured solubility. It is essential to use a well-characterized compound with known purity (>95%).

-

Equilibration Time: Insufficient equilibration time will result in an underestimation of the true thermodynamic solubility. 24 hours is a minimum, with 48 hours being preferable.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (± 0.5°C) throughout the experiment is critical for reproducibility.

-

pH of Aqueous Media: When measuring in buffers, the pH must be accurately controlled and reported, as it will govern the protonation state of the pyridine nitrogen.

Safety and Handling Precautions

This compound hydrochloride and related compounds are hazardous materials that require careful handling in a controlled laboratory environment.

-

Hazard Classification: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust, fumes, or vapors.[11] Ground containers when transferring material to prevent static discharge.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] Recommended storage is under an inert atmosphere at 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

-

Spill & Disposal: In case of a spill, contain the material with an inert absorbent like sand or vermiculite.[9] Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[11]

Conclusion

While direct quantitative solubility data for this compound hydrochloride remains scarce in published literature, a strong qualitative and semi-quantitative understanding can be derived from its chemical structure and data from close analogs. It is expected to be highly soluble in polar solvents such as water, DMSO, and lower alcohols, a direct consequence of its ionic salt form. For research and development applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a reliable and scientifically sound approach. Adherence to strict safety and handling protocols is mandatory when working with this corrosive and hazardous compound.

References

-

PubChem. 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. [Link]

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

-

Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). [Link]

-

Wikipedia. 2-Chloromethylpyridine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3-(trifluoromethyl)pyridine, 98+%. [Link]

-

Chemical-Suppliers.com. This compound hydrochloride | CAS 4370-22-3. [Link]

- Google Patents.

-

ResearchGate. Pyridine and Pyridine Derivatives. [Link]

- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]

-

chemeurope.com. Pyridine. [Link]

-

ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

-

NIST WebBook. Pyridine. [Link]

-

RSC Publishing. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

Sources

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound hydrochloride | CAS 4370-22-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE CAS#: 4370-22-3 [chemicalbook.com]

- 5. Pyridine [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 12. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-(Chloromethyl)-3-methylpyridine

Introduction: The Strategic Importance of 2-(Chloromethyl)-3-methylpyridine

This compound is a substituted pyridine derivative of significant value in medicinal chemistry and pharmaceutical development. Its utility is anchored in its specific structural features: a pyridine ring, which is a common scaffold in numerous biologically active molecules, and a highly reactive chloromethyl group.[1] This chloromethyl group acts as a potent electrophilic center, making the molecule an exceptional building block for introducing the pyridylmethyl moiety into more complex structures through nucleophilic substitution reactions.[2]

The primary application of this chemical intermediate is in the synthesis of a major class of drugs known as Proton Pump Inhibitors (PPIs) .[3][4] These drugs, including blockbuster medications like Lansoprazole, are cornerstones in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[5][6] The synthesis of these complex molecules relies on the precise and efficient coupling of a substituted 2-(chloromethyl)pyridine core with a benzimidazole or imidazopyridine moiety.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key pharmaceutical intermediates starting from this compound and its precursors. It covers the foundational chemical principles, multi-step synthetic pathways, detailed experimental protocols, and critical safety considerations.

Foundational Principles: Reactivity and Mechanism

The synthetic utility of this compound is dictated by the chemical reactivity of the C-Cl bond in the chloromethyl group. The high electronegativity of the chlorine atom polarizes this bond, creating an electron-deficient methylene carbon (–CH₂–). This electrophilicity is further enhanced by the electron-withdrawing nature of the pyridine ring, making the carbon highly susceptible to attack by a wide range of nucleophiles.[2]

The predominant reaction mechanism is a bimolecular nucleophilic substitution (SN2). In this process, a nucleophile directly attacks the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step. The hydrochloride salt of the pyridine is often used to improve stability, requiring the use of a base in the reaction mixture to neutralize the HCl and deprotonate the nucleophile.[1]

Synthesis of Key Intermediates for Proton Pump Inhibitors

The synthesis of PPIs like Lansoprazole involves a multi-step pathway where the pyridine core is first elaborated with necessary substituents before being coupled with the benzimidazole component.

Pathway I: Synthesis of Substituted Pyridine Precursors

A common strategy begins with 2,3-lutidine (2,3-dimethylpyridine) to construct the specifically substituted chloromethylpyridine intermediate required for drugs like Lansoprazole. This is a sequential process involving several key transformations.[6]

The general workflow is as follows:

-

N-Oxidation: The pyridine nitrogen is oxidized to form an N-oxide. This step modifies the electronic properties of the ring, facilitating subsequent reactions.[3][5]

-

Nitration: A nitro group is introduced onto the pyridine ring, typically at the 4-position.

-

Nucleophilic Substitution: The nitro group is displaced by an alkoxide. For the synthesis of the Lansoprazole intermediate, this is a 2,2,2-trifluoroethoxy group.[6]

-

Rearrangement & Hydrolysis: The molecule is rearranged, often using acetic anhydride, to introduce a functional group at the 2-methyl position, which is then hydrolyzed to a hydroxymethyl group (–CH₂OH).[3]

-

Chlorination: The 2-hydroxymethyl group is converted to the target 2-chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or trichloroisocyanuric acid (TCCA).[5][7][8]

Caption: Workflow for the synthesis of a key Lansoprazole intermediate.

Pathway II: Coupling with Benzimidazoles to Form Thioether Intermediates

The elaborated 2-(chloromethyl)pyridine derivative is the electrophilic partner in the key bond-forming reaction that constructs the core of the PPI molecule. It reacts with a substituted 2-mercaptobenzimidazole (a sulfur nucleophile) to form a thioether linkage. This thioether intermediate is often referred to by a trivial name, such as Ufiprazole (Omeprazole sulfide).[9][10][11]

The final step in the synthesis of the active pharmaceutical ingredient (API) is the selective oxidation of this thioether to a sulfoxide.[3][9]

Caption: General workflow for the synthesis of PPIs via thioether coupling.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for research and development purposes by qualified professionals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol details the conversion of a hydroxymethyl group to the critical chloromethyl intermediate, a key step in the synthesis of Pantoprazole.[7]

Materials:

-

2-Hydroxymethyl-3,4-dimethoxypyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ethanol, anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 41 g of 2-hydroxymethyl-3,4-dimethoxypyridine in 100 g of anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 30 g of thionyl chloride dropwise via a dropping funnel, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to 10-15 °C and maintain this temperature for 2 hours, stirring continuously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 90 g of anhydrous ethanol. This will cause the hydrochloride salt to precipitate.

-

Cool the mixture to 0 °C and collect the solid product by suction filtration.

-

Wash the filter cake with a small amount of cold ethanol and dry under vacuum to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[7]

Protocol 2: General Synthesis of Thioether Intermediate (Ufiprazole Analogues)

This protocol outlines the nucleophilic substitution reaction between a 2-(chloromethyl)pyridine hydrochloride derivative and a 2-mercaptobenzimidazole derivative.[9][12]

Materials:

-

2-(Chloromethyl)-3-methyl-4-alkoxypyridine hydrochloride (1.0 eq)

-

Substituted 2-mercaptobenzimidazole (e.g., 2-mercapto-5-methoxybenzimidazole) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.3 eq)

-

Ethanol and Water (as solvent)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

In a suitable round-bottom flask, prepare a solution of sodium hydroxide (1.3 eq) in a mixture of ethanol and water. Heat the solution to 70-90 °C until the NaOH is fully dissolved.[12]

-

Add the 2-mercaptobenzimidazole derivative (1.1 eq) to the basic solution and stir under reflux until it completely dissolves, forming the sodium thiolate salt in situ.

-

Cool the reaction mixture to below 10 °C using an ice bath.

-

In a separate vessel, dissolve the 2-(chloromethyl)-3-methyl-4-alkoxypyridine hydrochloride (1.0 eq) in water.

-

Slowly add the aqueous solution of the pyridine derivative to the cold thiolate solution.

-

Allow the reaction temperature to rise to approximately 30 °C and maintain for 4-12 hours, stirring vigorously.[9][12]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to 10 °C and add a large volume of water to precipitate the crude product.

-

Stir the resulting slurry for several hours to ensure complete precipitation.

-

Collect the solid thioether product by suction filtration, wash with water, and dry under vacuum.[9]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[5]

| Parameter | Typical Conditions for Thioether Synthesis | Reference(s) |

| Nucleophile | Substituted 2-Mercaptobenzimidazole | [9],[13] |

| Electrophile | This compound HCl derivative | [9],[13] |

| Base | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | [9],[1] |

| Solvent | Ethanol/Water, Toluene/Water (biphasic), DMF | [9],[13],[1] |

| Temperature | 10 °C to 50 °C | [9],[13] |

| Reaction Time | 4 to 18 hours | [9],[13] |

| Typical Yield | 80% to 96% | [13],[12] |

Safety and Handling Precautions

2-(Chloromethyl)pyridine derivatives and their hydrochloride salts are hazardous chemicals that must be handled with extreme care.[14]

-

Hazard Profile: These compounds are corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[14] High concentrations are extremely destructive to mucous membranes.[14] They are harmful if swallowed, inhaled, or absorbed through the skin.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[15][18] Work must be conducted in a certified chemical fume hood.[17]

-

Handling: Wash hands thoroughly after handling.[15] Avoid creating dust or aerosols.[18] Keep containers tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[18]

-

First Aid Measures:

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14][18]

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

-

-

Spills: For small spills, dampen the solid material with water and carefully transfer it to a suitable container for disposal. Use absorbent paper dampened with water to clean the area. Seal all contaminated materials in a vapor-tight plastic bag for disposal.[14] Ensure adequate ventilation during cleanup.

References

-

Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. [Link]

-

Kumar, A., & Sharma, S. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 999-1005. [Link]

-

Reddy, K. S., & Rao, N. V. (2015). Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 136-148. [https://www.rjpbcs.com/pdf/2015_6(4)/[19].pdf]([Link]19].pdf)

-

Patel, J. R., et al. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. [Link]

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

- CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

-

Bouz, A. R., et al. (2007). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(1), 159–165. [Link]

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

-

Ufiprazole Analytical Chemistry. Chongqing Chemdad Co., Ltd. [Link]

-

Taylor, E. C., & Driscoll, J. S. (1962). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of Organic Chemistry, 27(5), 1735-1737. [Link]

-

Roche, V. F. (2005). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 69(5), 101. [Link]

-

Discovery and development of proton pump inhibitors. Wikipedia. [Link]

- US4221913A - Preparation of 2-(Chloromethyl)pyridine.

- CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

-

Nucleophilic aromatic substitutions. YouTube. [Link]

-

Johnson, R. M., & Jones, G. (1987). Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine. ChemInform, 18(40). [Link]

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Franklin, R., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5649-5653. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 5. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 6. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 7. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 8. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ufiprazole | 73590-85-9 [chemicalbook.com]

- 11. Ufiprazole Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 13. eresearchco.com [eresearchco.com]

- 14. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. scispace.com [scispace.com]

The LYNCHPIN of Modern Agrochemicals: Application and Synthesis Protocols for 2-(Chloromethyl)-3-methylpyridine Derivatives

Introduction: The Strategic Importance of the Chloromethylpyridine Scaffold

In the landscape of modern agrochemical synthesis, few building blocks have proven as versatile and impactful as the chloromethylpyridine scaffold. Specifically, 2-(chloromethyl)-3-methylpyridine and its close isomer, 2-chloro-5-(chloromethyl)pyridine, serve as critical lynchpins in the construction of a wide array of potent insecticides. The strategic placement of a reactive chloromethyl group on the pyridine ring, an electron-deficient aromatic system, provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities that define the bioactivity of the final agrochemical product.

This guide provides an in-depth exploration of the synthetic utility of this compound and its derivatives in the agrochemical industry. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, providing researchers and development professionals with the critical insights necessary to not only replicate but also innovate upon these foundational synthetic strategies. We will focus on the synthesis of key insecticidal classes, including the globally significant neonicotinoids and other emerging pyridine-based agrochemicals. Each section is designed to be a self-validating system, integrating detailed, step-by-step protocols with the underlying chemical principles, analytical checkpoints, and safety considerations.

I. The Workhorse of Neonicotinoid Synthesis: Building the Core Structure

The most prominent application of chloromethylpyridine intermediates lies in the synthesis of neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death. The general synthetic strategy involves the nucleophilic substitution of the chlorine atom in the chloromethyl group of a pyridine derivative by a nitrogen-containing nucleophile.

A. Synthesis of Imidacloprid: A Case Study in SN2 Reactivity

Imidacloprid, one of the most widely used insecticides globally, is synthesized via the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Insight: The Rationale Behind the Reagents

The key transformation is the formation of a C-N bond between the benzylic carbon of CCMP and a nitrogen atom of the N-nitro-imidazolidin-2-imine. The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs[1][2].

-

The Electrophile : 2-chloro-5-(chloromethyl)pyridine serves as the electrophile. The carbon of the chloromethyl group is electron-deficient due to the electronegativity of the attached chlorine atom, making it susceptible to nucleophilic attack.

-

The Nucleophile : N-nitro-imidazolidin-2-imine is the nitrogen-based nucleophile.

-

The Base : A weak base, typically potassium carbonate (K₂CO₃), is crucial. Its role is to deprotonate the N-nitro-imidazolidin-2-imine, generating a more potent nucleophilic anion that readily attacks the electrophilic carbon of CCMP[3].

-

The Solvent : The choice of a polar aprotic solvent, such as acetonitrile, is critical. These solvents can solvate the potassium cation but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive, thereby accelerating the SN2 reaction[4][5]. Polar protic solvents, in contrast, would form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity[6].

Detailed Protocol 1: Laboratory-Scale Synthesis of Imidacloprid

This protocol describes a robust and reproducible method for the synthesis of Imidacloprid on a laboratory scale.

-

Reagent Preparation :

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol).

-

Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the flask.

-

Add 100 mL of anhydrous acetonitrile.

-

-

Reaction Execution :

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

In a separate beaker, dissolve 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol) in 50 mL of anhydrous acetonitrile.

-

Transfer the 2-chloro-5-(chloromethyl)pyridine solution to a dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

-

Heat the reaction mixture to reflux (approximately 80-82°C) and maintain this temperature for 6-8 hours.

-

-

Reaction Monitoring (Self-Validation) :

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

-

Spot the reaction mixture against the starting material (2-chloro-5-(chloromethyl)pyridine). The reaction is complete when the starting material spot is no longer visible.

-

Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more precise monitoring[7].

-

-

Work-up and Purification :

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Recrystallize the crude solid from ethanol or isopropanol to yield pure Imidacloprid as a white to pale yellow crystalline solid[8][9].

-

-

Characterization :

| Parameter | Value | Reference |

| Reaction Time | 6-8 hours | [12] |

| Reaction Temperature | 80-82°C (Reflux) | [12] |

| Typical Crude Yield | ~85-90% | |

| Purity after Recrystallization | >98% | |

| Melting Point | 143-145°C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.45 (d, 1H), 7.65 (dd, 1H), 7.30 (d, 1H), 4.60 (s, 2H), 3.6-3.8 (m, 4H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.1, 150.2, 137.5, 128.9, 121.8, 49.5, 48.2, 47.6 |

B. Synthesis of Acetamiprid: A Two-Step Approach

The synthesis of Acetamiprid also utilizes 2-chloro-5-(chloromethyl)pyridine as a key starting material, but typically involves a two-step process.

Step 1: Synthesis of the Intermediate N-(6-chloro-3-pyridylmethyl)methylamine

This step involves the reaction of 2-chloro-5-(chloromethyl)pyridine with monomethylamine. This is another example of an SN2 reaction where the amine acts as the nucleophile.

Step 2: Condensation to form Acetamiprid

The intermediate from Step 1 is then reacted with ethyl N-cyanoethanimideate to yield Acetamiprid.

Detailed Protocol 2: Laboratory-Scale Synthesis of Acetamiprid

This protocol outlines the two-step synthesis of Acetamiprid.

Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

-

Reaction Setup :

-

In a pressure-rated reaction vessel equipped with a magnetic stirrer and a gas inlet, add 100 mL of dichloroethane and cool to below 0°C.

-

Carefully introduce monomethylamine gas into the solvent until saturation. Alternatively, a solution of monomethylamine in a suitable solvent can be used[13].

-

-

Reaction Execution :

-

Raise the temperature to 45°C.

-

Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol) in 50 mL of dichloroethane dropwise over 2 hours.

-

Maintain the temperature at 45°C for an additional 4 hours after the addition is complete[12].

-

-

Work-up :

-

After the reaction is complete, cool the vessel and carefully release any excess pressure.

-

Filter the reaction mixture to remove the precipitated methylamine hydrochloride.

-

Wash the filtrate with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine as an oil or low-melting solid[14][15].

-

| Intermediate | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Reference |

| N-(6-chloro-3-pyridylmethyl)methylamine | 156.61 | Clear pale yellow oil to off-white solid | 236.9 ± 25.0 (Predicted) | 8.30 (d, 1H), 7.65 (dd, 1H), 7.25 (d, 1H), 3.70 (s, 2H), 2.45 (s, 3H) | [16] |

Step 2: Synthesis of Acetamiprid

-

Reaction Setup :

-

Dissolve the N-(6-chloro-3-pyridylmethyl)methylamine (1.57 g, 10 mmol) obtained from Step 1 in 50 mL of ethanol in a round-bottom flask with a magnetic stirrer.

-

-

Reaction Execution :

-

At room temperature, add ethyl N-cyanoethanimideate (1.12 g, 10 mmol) dropwise to the stirred solution.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC until the starting amine is consumed.

-

-

Purification :

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure Acetamiprid.

-

II. Beyond Neonicotinoids: Expanding the Synthetic Horizon

While the synthesis of neonicotinoids is a major application, the chloromethylpyridine scaffold is also a precursor to other important classes of agrochemicals, particularly those containing a trifluoromethylpyridine moiety.

A. Synthesis of Trifluoromethylpyridine Intermediates

The introduction of a trifluoromethyl group can significantly enhance the biological activity and metabolic stability of a molecule[17][18]. A key intermediate for several of these agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be synthesized from 2-chloro-5-(chloromethyl)pyridine.

Detailed Protocol 3: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine

This protocol describes the chlorination of 2-chloro-5-(chloromethyl)pyridine, a key step towards trifluoromethylpyridine derivatives.

-

Reaction Setup :

-

In a reaction vessel equipped for heating, stirring, and gas introduction, add 2-chloro-5-(chloromethyl)pyridine[19].

-

-

Reaction Execution :

-

Heat the starting material with stirring.

-

Introduce chlorine gas into the reaction vessel under controlled conditions. The reaction is typically carried out at elevated temperatures.

-

-

Further Transformation :

-

The resulting 2-chloro-5-(trichloromethyl)pyridine can then be subjected to on-ring chlorination, for example, using a catalyst like antimony trichloride, to yield 2,3-dichloro-5-(trichloromethyl)pyridine[19]. This product is then fluorinated in a subsequent step to give the desired 2,3-dichloro-5-(trifluoromethyl)pyridine[20][21].

-

B. Application in the Synthesis of Flonicamid

Flonicamid is an insecticide with a unique mode of action, inhibiting the sucking behavior of aphids. Its synthesis involves the key intermediate 4-trifluoromethylnicotinic acid, which can be prepared from pyridine-based precursors[2][22]. While not a direct product from this compound, the synthetic strategies for related pyridine carboxamides highlight the broader utility of functionalized pyridines in agrochemical discovery.

III. Analytical Methods for Synthesis and Quality Control

Robust analytical methods are essential for monitoring reaction progress, characterizing intermediates and final products, and ensuring the quality and purity of the synthesized agrochemicals.

-

Thin Layer Chromatography (TLC) : A rapid and simple technique for monitoring the disappearance of starting materials and the appearance of products.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for identifying and quantifying volatile components in the reaction mixture. For some compounds like imidacloprid, derivatization may be necessary due to thermal lability[23].

-

High-Performance Liquid Chromatography (HPLC) : The primary method for purity assessment and quantification of the final products. A reversed-phase C18 column with a UV detector is commonly used for neonicotinoids[11][24].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the structural elucidation of intermediates and final products.

-

Melting Point : A simple and effective way to assess the purity of a crystalline solid product.

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. polar aprotic solvents sn2 [tengerchemical.com]

- 4. Why do SN2 reactions prefer aprotic solvents class 11 chemistry CBSE [vedantu.com]

- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. How To [chem.rochester.edu]

- 9. mt.com [mt.com]

- 10. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 11. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

- 14. reddit.com [reddit.com]

- 15. nexocode.com [nexocode.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. levapor.com [levapor.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. Molecular Mechanism of Action of Cycloxaprid, An Oxabridged cis-Nitromethylene Neonicotinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of imidacloprid residues in mango, cowpea and water samples based on portable molecular imprinting sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

Application Notes & Protocols: The Central Role of 2-(Chloromethyl)-3-methylpyridine Derivatives in the Synthesis of Proton Pump Inhibitors

Abstract